molecular formula C16H24N6O5 B237388 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 125780-95-2

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate

Cat. No. B237388
CAS RN: 125780-95-2
M. Wt: 380.4 g/mol
InChI Key: QUANSGVUESEHKX-FXAPSIEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate, commonly known as AZT, is a potent antiviral drug that has been widely used in the treatment of HIV/AIDS. AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.

Mechanism of Action

AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT is incorporated into the growing viral DNA chain, causing premature termination of the chain and inhibition of viral replication. AZT is more effective against HIV than other retroviruses because it is preferentially incorporated into the viral DNA rather than the host DNA.
Biochemical and Physiological Effects:
AZT has several biochemical and physiological effects, including inhibition of viral replication, reduction of viral load, and improvement of immune function. AZT has been shown to reduce the incidence of opportunistic infections and delay the progression of HIV to AIDS. However, AZT can also have adverse effects, such as bone marrow suppression, anemia, and neuropathy.

Advantages and Limitations for Lab Experiments

AZT has several advantages for lab experiments, including its well-characterized mechanism of action, its potency against HIV, and its availability as a commercial drug. However, AZT also has several limitations, such as its potential toxicity, its narrow therapeutic window, and the development of drug resistance.

Future Directions

There are several future directions for the research and development of AZT and related compounds. These include the development of more potent and less toxic analogues, the investigation of new targets for antiviral therapy, and the development of combination therapies to overcome drug resistance. In addition, AZT and related compounds may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.

Synthesis Methods

The synthesis of AZT involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the conversion of the 5'-hydroxyl group to an azide group, and the coupling of the protected thymidine derivative with the protected amino acid derivative. The final step involves the removal of the protecting groups to yield AZT. The synthesis of AZT has been extensively studied and optimized, and several methods have been developed to improve the yield and purity of the final product.

Scientific Research Applications

AZT has been extensively studied for its antiviral activity against HIV, and its mechanism of action has been well characterized. AZT has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. In addition, AZT has been investigated for its potential use in the prevention of mother-to-child transmission of HIV.

properties

CAS RN

125780-95-2

Product Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate

Molecular Formula

C16H24N6O5

Molecular Weight

380.4 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate

InChI

InChI=1S/C16H24N6O5/c1-4-8(2)13(17)15(24)26-7-11-10(20-21-18)5-12(27-11)22-6-9(3)14(23)19-16(22)25/h6,8,10-13H,4-5,7,17H2,1-3H3,(H,19,23,25)/t8-,10-,11+,12+,13-/m0/s1

InChI Key

QUANSGVUESEHKX-FXAPSIEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N

SMILES

CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N

Canonical SMILES

CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N

synonyms

5'-isoleucyl 3'-azido-3'-deoxythymidine
IAZT

Origin of Product

United States

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